Benzyldiethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride
Description
Benzyldiethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound characterized by a benzyl group, two ethyl substituents on the nitrogen atom, and a reactive 1-oxoallyl (acryloyl) group linked via an ethoxy spacer. This structure confers both cationic and polymerizable properties, making it valuable in applications requiring charge neutralization, antimicrobial activity, or copolymerization . The diethyl variant (hypothesized as C₁₇H₂₆ClNO₂) likely exhibits enhanced lipophilicity and altered reactivity due to the ethyl groups .
Properties
CAS No. |
51441-48-6 |
|---|---|
Molecular Formula |
C16H24ClNO2 |
Molecular Weight |
297.82 g/mol |
IUPAC Name |
benzyl-diethyl-(2-prop-2-enoyloxyethyl)azanium;chloride |
InChI |
InChI=1S/C16H24NO2.ClH/c1-4-16(18)19-13-12-17(5-2,6-3)14-15-10-8-7-9-11-15;/h4,7-11H,1,5-6,12-14H2,2-3H3;1H/q+1;/p-1 |
InChI Key |
RVNBHBGRVZNYOO-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CCOC(=O)C=C)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-trimethylphenol can be synthesized through several methods. One common method involves the alkylation of phenol with methanol in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures and pressures to ensure high yield and selectivity.
Industrial Production Methods
In industrial settings, 2,4,6-trimethylphenol is produced on a large scale using continuous flow reactors. The process involves the catalytic alkylation of phenol with methanol, followed by purification steps to remove any impurities. The final product is then subjected to quality control tests to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form methylated cyclohexanols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Quinones
Reduction: Methylated cyclohexanols
Substitution: Various substituted phenols, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H24ClNO2
- Molecular Weight : Approximately 297.82 g/mol
- Key Features : The compound features a benzyl group, diethylamino group, and an allyloxy moiety that enhances its reactivity and biological activity.
Antimicrobial Properties
Benzyldiethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride exhibits notable antimicrobial activity. Its mechanism primarily involves disrupting microbial cell membranes, leading to cell lysis. This property is particularly beneficial in developing disinfectants and antiseptics.
- Effectiveness Against Pathogens : Studies have shown its effectiveness against various bacteria and fungi, including Candida albicans. For instance, incorporating this compound into dental acrylic resins has demonstrated significant reductions in fungal adhesion, suggesting its potential use in oral healthcare products.
Drug Delivery Systems
The surfactant properties of this compound enhance its ability to penetrate biological membranes, improving the efficacy of drug delivery systems. It can be utilized in formulations aimed at increasing the bioavailability of therapeutic agents.
Polymerization
This compound serves as a cationic monomer in polymerization processes. It can be copolymerized with acrylamide to produce cationic polyacrylamide, which has applications in:
- Water Treatment : Used as a flocculant in sewage treatment plants and wastewater management.
- Textile and Paper Industries : Employed in processes such as dyeing and printing.
Antistatic Coatings
The compound's properties make it suitable for formulating antistatic coatings, which are essential in various applications to prevent static electricity buildup.
Antifungal Activity Against Candida albicans
A focused investigation assessed the antifungal activity of this compound when incorporated into dental materials:
| Concentration | Fungal Reduction | Mechanism Insights |
|---|---|---|
| 3% | 1.5 to 3 log reduction | Strong binding interactions with key enzymes |
| 5% | Enhanced efficacy | Disruption of cell membranes |
This study highlighted the compound's potential for preventing fungal infections in dental applications.
The following table summarizes the antimicrobial activity of this compound compared to other quaternary ammonium compounds:
| Compound Name | Antimicrobial Activity | Effective Concentration | Mechanism of Action |
|---|---|---|---|
| This compound | High against C. albicans | 3%-5% | Disruption of cell membranes |
| Benzalkonium Chloride | Moderate against bacteria | 0.1%-0.5% | Membrane disruption |
| Cetrimonium Bromide | Low against fungi | 0.5%-1% | Surface active agent |
Mechanism of Action
The mechanism of action of 2,4,6-trimethylphenol involves its interaction with various molecular targets. In biological systems, it is believed to exert its effects by disrupting cell membranes and interfering with enzyme activity. The exact pathways involved are still under investigation, but it is known to affect oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Key Observations:
BAC12, with a C12 alkyl chain, demonstrates superior surfactant properties but lacks polymerizable groups, limiting its use in material science.
Reactive Group Modifications :
- Substituting the acryloyl group with methacryloyl (2-methyl-1-oxoallyl) enhances steric hindrance and thermal stability during polymerization, as seen in CAS 46917-07-1.
- The acryloyloxypropyl spacer in CAS 93941-92-5 increases hydrophobicity, favoring applications in coatings.
Molecular Weight vs. Function :
- Lower molecular weight compounds (e.g., DABC, 269.77 g/mol) excel in rapid charge neutralization in water treatment, while heavier variants (e.g., 283.79–311.85 g/mol) are tailored for controlled polymerization.
Research Findings on Performance
Antimicrobial Activity:
Polymerization Efficiency:
Environmental Stability:
- BAC12 degrades rapidly in aquatic environments (t₁/₂: 2–4 days), whereas DABC and its analogs persist longer (t₁/₂: 7–10 days) due to acryloyl cross-linking.
Biological Activity
Overview
Benzyldiethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound known for its diverse applications in both chemistry and biology. Its unique structure, which includes a benzyl group, diethylamino group, and an allyloxy moiety, contributes to its biological activity, particularly its antimicrobial properties . This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.
- Molecular Formula : C₁₆H₂₄ClNO₂
- Molecular Weight : 311.847 g/mol
- CAS Number : 51441-48-6
This compound exhibits its biological activity primarily through the disruption of microbial cell membranes. This mechanism involves:
- Interaction with Lipid Bilayers : The compound integrates into microbial membranes, altering their permeability and leading to cell lysis.
- Cytotoxic Effects : Similar quaternary ammonium compounds have shown cytotoxicity against cancer cells, suggesting potential applications in oncology.
Antimicrobial Properties
The compound is recognized for its effectiveness against a range of microorganisms, including bacteria and fungi. Its antimicrobial properties make it valuable in:
- Disinfectants and Antiseptics : Utilized in formulations aimed at infection control in medical settings.
- Surface-active Agents : Employed in various industrial applications due to its surfactant properties.
Applications
This compound has several notable applications:
- Polymer Chemistry : Acts as a monomer in cationic polymerization processes, contributing to the production of cationic polyacrylamide used in water treatment .
- Drug Delivery Systems : Its ability to enhance membrane permeability can improve the efficacy of drug delivery systems, particularly for hydrophobic drugs.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- A study demonstrated that formulations containing this compound effectively reduced bacterial counts on surfaces compared to control groups.
- The mechanism was attributed to the compound's ability to disrupt bacterial membranes.
-
Cytotoxicity Assessment :
- Research indicated that this compound exhibited cytotoxic effects on specific cancer cell lines, suggesting a dual role as both an antimicrobial and an anticancer agent.
- Polymerization Studies :
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzyldimethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride | C₁₅H₂₂ClNO₂ | Used as a comonomer in cationic polymerization; antimicrobial properties |
| Benzyltrimethylammonium chloride | C₁₀H₁₂ClN | Primarily used as a phase transfer catalyst; lacks surfactant properties |
| Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride | C₁₇H₂₆ClNO₂ | Exhibits similar antimicrobial activity but with different alkyl chain positioning |
Q & A
Q. Basic Research
- ¹H/¹³C NMR : Confirm quaternary ammonium structure (δ 3.2–3.5 ppm for N⁺(CH₃)₂) and allyloxy group (δ 5.8–6.4 ppm for CH₂=CH–) .
- FTIR : Key peaks at 1730 cm⁻¹ (ester C=O), 1640 cm⁻¹ (allyl C=C), and 1480 cm⁻¹ (C–N stretch) .
- HPLC-MS : ESI+ mode confirms molecular ion [M]⁺ at m/z 269.77 (theoretical) with >95% purity .
How does the allyloxy group influence radical polymerization reactivity?
Advanced Research
The allyloxy moiety enables copolymerization with vinyl monomers (e.g., acrylamide):
- Mechanism : Acts as a crosslinker via radical-initiated addition. DSC studies show exothermic peaks at 120–140°C, correlating with initiation .
- Kinetic control : Optimize initiator (e.g., AIBN) concentration at 1 mol% to balance polymerization rate and gelation .
- Applications : Forms hydrogels for cellulose modification (e.g., grafting reactions in DMAc/LiCl systems) .
What are the primary degradation pathways under varying pH conditions?
Q. Intermediate Research
- Acidic hydrolysis (pH <4) : Ester bond cleavage, confirmed by HPLC detection of acrylic acid derivatives .
- Alkaline degradation (pH >9) : Hoffman elimination of the quaternary ammonium group, releasing N,N-dimethylvinylamine and benzyl alcohol .
- Stability enhancement :
How does this compound compare to benzalkonium chloride in antimicrobial studies?
Q. Advanced Research
- MIC assays : Shows lower efficacy (MIC 512 µg/mL vs. 32 µg/mL for E. coli) due to steric hindrance from the allyloxy group .
- Mode of action : Time-kill assays suggest bacteriostatic activity via partial membrane disruption, unlike the bactericidal effect of benzalkonium chloride .
What computational models predict its interaction with lipid bilayers?
Q. Advanced Research
- Molecular dynamics (CHARMM36) : The allyloxy group embeds into lipid tails (ΔGbind = -22.5 kcal/mol), while the quaternary headgroup remains hydrated .
- MM-PBSA calculations : Validate experimental membrane permeability data, supporting use in drug delivery systems .
How to resolve solubility discrepancies in polar aprotic solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
